

An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromophenyl)-2-methylpropan-1-one

Cat. No.: B1287588

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-(3-bromophenyl)-2-methylpropan-1-one**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's nomenclature, structure, physicochemical properties, a representative synthetic protocol, and relevant chemical pathway visualizations.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-(3-bromophenyl)-2-methylpropan-1-one**^[1]. It is also known by other names such as 1-bromo-3-isobutyrylbenzene and 3'-Bromo-2-methylpropiophenone^[1].

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta-position (position 3) and an isobutyryl group.

Caption: 2D Structure of **1-(3-Bromophenyl)-2-methylpropan-1-one**.

Physicochemical and Safety Data

The key quantitative properties of **1-(3-bromophenyl)-2-methylpropan-1-one** are summarized in the table below. This data is crucial for experimental design, safety protocols, and analytical

characterization.

Property	Value	Reference(s)
Identifiers		
CAS Number	2415-93-2	[1] [2] [3]
Molecular Formula	<chem>C10H11BrO</chem>	[1] [2] [3]
InChIKey	NHXAYTCRAVHZQZ- UHFFFAOYSA-N	[1]
SMILES	<chem>CC(C)C(=O)C1=CC(=CC=C1)Br</chem>	[1]
Physical Properties		
Molecular Weight	227.10 g/mol	[1] [2]
Boiling Point	279.9 ± 23.0 °C (Predicted)	
Density	1.331 ± 0.06 g/cm³ (Predicted)	
Computational Data		
XLogP3	3.4	[1]
Topological Polar Surface Area	17.1 Å²	[1]
Handling		
Storage Temperature	-20°C	[3]
Safety Hazards		
GHS Hazard Statements	H302, H315, H319, H335	[1]
Hazard Classifications	Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3); Respiratory tract irritation	[1]

Disclaimer: Predicted values are generated from computational models and should be confirmed experimentally.

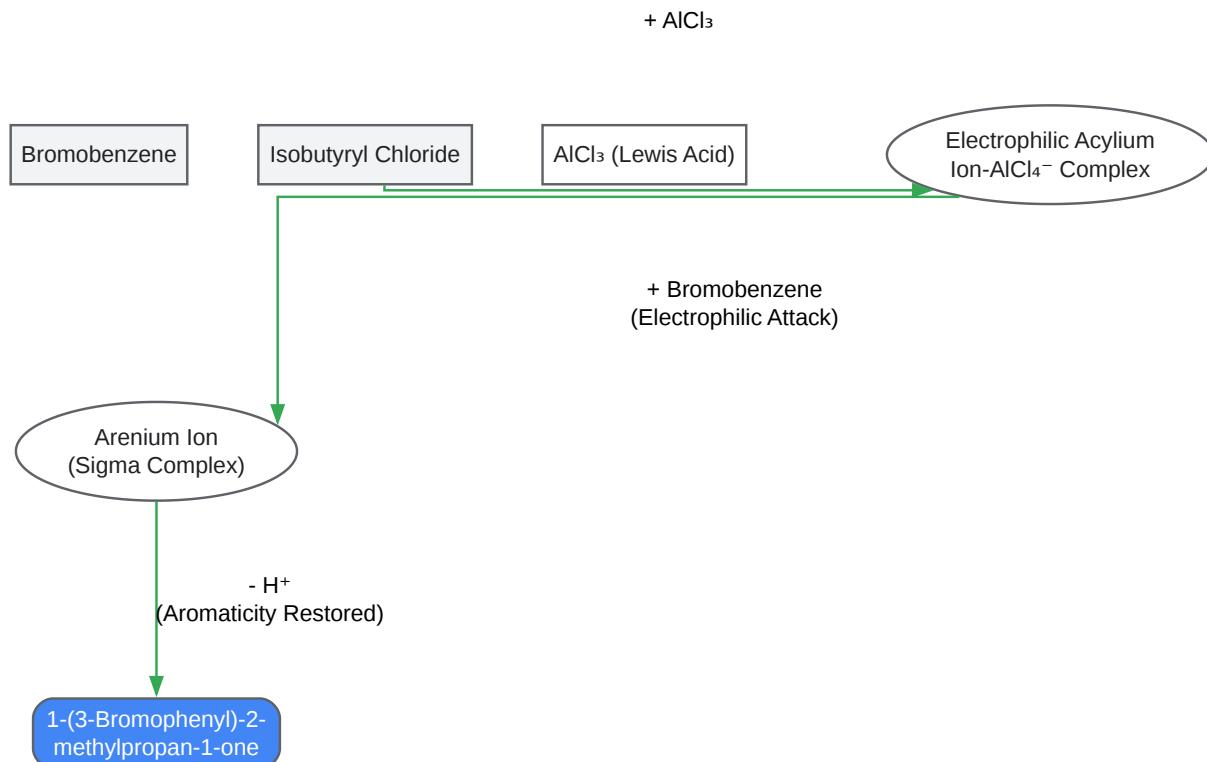
Experimental Protocols: Synthesis

The synthesis of **1-(3-bromophenyl)-2-methylpropan-1-one** is typically achieved via a Friedel-Crafts acylation reaction[4][5]. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Representative Protocol: Friedel-Crafts Acylation of Bromobenzene

This protocol is a generalized procedure based on established Friedel-Crafts acylation principles[6][7]. Researchers should optimize conditions for their specific laboratory setup.

Materials:


- Bromobenzene
- Isobutyryl chloride (2-methylpropanoyl chloride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard glassware
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Setup:** Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere. Cool the flask in an ice bath.
- **Catalyst Suspension:** To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir to create a suspension.
- **Acyl Chloride Addition:** Slowly add isobutyryl chloride (1.0 equivalent) to the stirred AlCl_3 suspension via the addition funnel. An exothermic reaction may occur as the acylium ion-catalyst complex forms. Maintain the temperature at 0-5°C.
- **Aromatic Substrate Addition:** Dissolve bromobenzene (1.0 to 1.2 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **1-(3-bromophenyl)-2-methylpropan-1-one**.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of **1-(3-bromophenyl)-2-methylpropan-1-one** via the Friedel-Crafts acylation is depicted below.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Acylation pathway for synthesizing the target compound.

Applications in Research and Development

While specific biological activities for **1-(3-bromophenyl)-2-methylpropan-1-one** are not extensively documented in public literature, its structure is of significant interest to medicinal and synthetic chemists. As a functionalized ketone, it serves as a valuable building block or

intermediate. Analogous bromophenyl ketones are utilized in the synthesis of more complex molecules, including pharmaceutical agents[8]. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-BROMOPHENYL)-2-METHYLPROPAN-1-ONE | 2415-93-2 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Friedel-Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. byjus.com [byjus.com]
- 8. innospk.com [innospk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287588#1-3-bromophenyl-2-methylpropan-1-one-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com